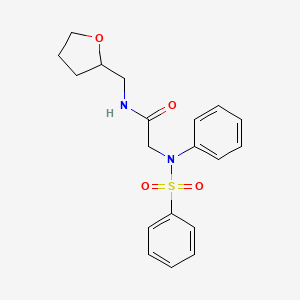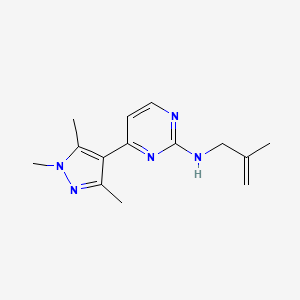
N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
描述
N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide, commonly known as PSF-Gly, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of glycine derivatives and has been found to possess anticonvulsant, anti-inflammatory, and neuroprotective effects.
作用机制
The exact mechanism of action of PSF-Gly is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in various physiological processes such as learning and memory. Abnormal glutamate activity has been implicated in the pathogenesis of various neurological disorders. PSF-Gly is believed to modulate glutamate activity by binding to the glycine site on the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor.
Biochemical and Physiological Effects:
PSF-Gly has been found to possess various biochemical and physiological effects. It has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an important inhibitory neurotransmitter. PSF-Gly has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, PSF-Gly has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
PSF-Gly has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be well-tolerated in animal studies. However, there are some limitations to the use of PSF-Gly in lab experiments. The compound has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of PSF-Gly is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on PSF-Gly. One area of interest is the potential use of PSF-Gly in the treatment of epilepsy. Further studies are needed to determine the optimal dosage and administration route for PSF-Gly in the treatment of epilepsy. Another area of interest is the potential use of PSF-Gly in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additional studies are needed to determine the long-term effects of PSF-Gly on cognitive function and behavior. Finally, future studies should focus on elucidating the exact mechanism of action of PSF-Gly to better understand its potential therapeutic applications.
科学研究应用
PSF-Gly has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant properties and has shown promising results in the treatment of epilepsy. PSF-Gly has also been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, PSF-Gly has been found to possess neuroprotective properties and has shown potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(20-14-17-10-7-13-25-17)15-21(16-8-3-1-4-9-16)26(23,24)18-11-5-2-6-12-18/h1-6,8-9,11-12,17H,7,10,13-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGOKBVQYXSFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-nitro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3928748.png)

![6-(4-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3928756.png)
![N-(2,6-dimethylphenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3928758.png)

![2-[4-(5-fluoro-2-methoxyphenyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3928776.png)
![10-acetyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928786.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3928801.png)
![4-[2-(4-phenyl-5-propyl-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B3928804.png)
![2-(1-(cyclohexylmethyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3928811.png)
![4-methoxy-3-nitro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3928813.png)
![4-benzyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine](/img/structure/B3928835.png)
![4-methoxy-3-nitro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3928837.png)
